7-Chloro-4-(piperidin-1-yl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-piperidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-11-4-5-12-13(10-11)16-7-6-14(12)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCNNOMKQUPPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161467-87-4 | |
| Record name | 7-CHLORO-4-(1-PIPERIDINYL)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of 7 Chloro 4 Piperidin 1 Yl Quinoline
Foundational Synthetic Routes to 7-Chloro-4-(piperidin-1-yl)quinoline
The primary and most established method for synthesizing this compound is through the direct reaction of 4,7-dichloroquinoline (B193633) with piperidine (B6355638). This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The core principle involves the displacement of the highly reactive chlorine atom at the C4 position of the quinoline (B57606) ring by the secondary amine of piperidine.
The synthesis of the closely related piperazine (B1678402) analogue, 7-chloro-4-(piperazin-1-yl)quinoline (B128142), has been extensively documented and provides a clear blueprint for the synthesis of the piperidine title compound. patsnap.comgoogle.com The reaction is typically carried out by heating 4,7-dichloroquinoline with an excess of piperazine (or piperidine) in a suitable polar protic solvent. patsnap.com The excess amine often serves as both the nucleophile and the base to neutralize the hydrogen chloride (HCl) generated during the reaction. Various solvents and conditions have been employed to optimize yield and purity, with the main challenge being the removal of excess amine and the prevention of side products, such as the formation of dimers where a single piperazine molecule reacts with two quinoline molecules. patsnap.comgoogle.com
| Precursor | Reagent | Solvent | Conditions | Yield | Reference(s) |
| 4,7-dichloroquinoline | Piperazine (excess) | Methanol | Reflux, 8 hours | 86% | patsnap.com |
| 4,7-dichloroquinoline | Piperazine (3 equiv.) | 2-Propanol | Reflux, 4 hours | N/A | semanticscholar.org |
| 4,7-dichloroquinoline | Piperazine (3:1 mixture) | Isopropanol | Reflux | 82-86% | google.com |
| 4,7-dichloroquinoline | Piperazine (10 M excess) | Ethoxyethanol | Reflux, 24 hours | N/A | google.com |
| 4,7-dichloroquinoline | Piperazine (4 equiv.) | Phenol | N/A | N/A | google.com |
Table 1: Foundational Synthetic Conditions for 7-chloro-4-(piperazin-1-yl)quinoline, analogous to the synthesis of this compound.
Strategies for the Synthesis of this compound Derivatives and Analogues
Nucleophilic Aromatic Substitution in Quinoline Chemistry
Nucleophilic Aromatic Substitution (SNAr) is the cornerstone of this compound synthesis and its derivatization. In the quinoline ring system, the ring nitrogen acts as a strong electron-withdrawing group, which deactivates the entire ring towards electrophilic substitution but activates it for nucleophilic attack. This effect is most pronounced at the C2 and C4 positions (the α and γ positions relative to the ring nitrogen).
In the case of 4,7-dichloroquinoline, the chlorine atom at C4 is significantly more labile than the one at C7. The attack of a nucleophile, such as piperidine, at C4 is favored because the resulting negatively charged intermediate (a Meisenheimer complex) is effectively stabilized by resonance, with the negative charge being delocalized onto the electronegative ring nitrogen. nih.govyoutube.com The subsequent loss of the chloride ion restores aromaticity and yields the final product. researchgate.net This inherent regioselectivity allows for the selective substitution at the C4 position while leaving the C7-chloro group intact for potential further modifications. youtube.comnih.gov
Introduction and Functionalization of Piperidine/Piperazine Moieties
The introduction of the piperidine or piperazine moiety is achieved via the SNAr reaction as described above. Once attached to the quinoline scaffold, the piperazine ring, with its second nitrogen atom, offers a convenient handle for further functionalization. This allows for the extension of the molecule and the introduction of diverse chemical functionalities.
A common strategy involves the acylation or alkylation of the free N-H group of the piperazine ring. For example, researchers have synthesized novel derivatives by reacting 7-chloro-4-(piperazin-1-yl)quinoline with 2-chloro-1-(substituted)-ethanones. This reaction proceeds via amination, where the secondary amine of the piperazine attacks the electrophilic carbon of the ethanone (B97240) derivative, displacing the chlorine and forming a new carbon-nitrogen bond. This method has been used to produce a series of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives. mdpi.com This approach demonstrates how the piperazine moiety can serve as a versatile linker to append various other chemical groups. While piperidine does not have a second nitrogen for such derivatization, similar principles can be applied to functionalized piperidines used as the initial nucleophile.
Chemo- and Regioselective Modifications
Beyond the initial SNAr reaction at C4, the this compound scaffold can be selectively modified at other positions. Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have enabled the functionalization of specific C-H bonds on the quinoline ring that were previously difficult to access. nih.govrsc.org
By using appropriate directing groups and catalysts, it is possible to introduce substituents at positions such as C2, C5, or C8. researchgate.netmdpi.com One powerful strategy involves the initial N-oxidation of the quinoline ring nitrogen. tandfonline.com The resulting N-oxide can act as a directing group, facilitating, for example, C2-amidation. A three-step sequence has been described for a related compound involving:
N-oxidation of the quinoline nitrogen in 4,7-dichloroquinoline. tandfonline.com
C2-amidation , where a nitrile reacts selectively at the C2 position. tandfonline.com
C4 SNAr , where a nucleophile like morpholine (B109124) (or piperidine) displaces the C4-chlorine. tandfonline.com
This sequence showcases a high degree of chemo- and regioselectivity, allowing for the construction of highly functionalized quinoline derivatives where different substituents are precisely placed at the C2 and C4 positions. tandfonline.com
Click Chemistry and Other Modular Synthesis Approaches
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the modular synthesis of complex molecules from simpler building blocks. nih.govscielo.br This approach has been successfully applied to the synthesis of 7-chloroquinoline (B30040) derivatives. nih.govresearchgate.net
The typical strategy involves preparing a key intermediate, either a 7-chloroquinoline-4-azide or a derivative bearing a terminal alkyne. For instance, 4-azido-7-chloroquinoline can be synthesized from 4,7-dichloroquinoline. This azide (B81097) intermediate can then be "clicked" with a wide variety of terminal alkynes to generate a library of 1,2,3-triazole-containing quinoline hybrids. nih.govresearchgate.net This method is highly efficient and versatile, allowing for the rapid generation of diverse molecular structures by simply changing the alkyne component. nih.govnih.gov Ultrasound irradiation has also been employed to accelerate these click reactions, aligning with the principles of green chemistry. nih.govscielo.brnih.gov
Molecular Hybridization for Novel Chemical Entities
Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. The goal is to create a new chemical entity with a potentially enhanced or synergistic biological activity profile, or one that can interact with multiple biological targets. The 7-chloro-4-(amino)quinoline scaffold is a popular component in such hybrids due to its well-established biological importance. mdpi.comscielo.br
Synthetic strategies for creating these hybrids often involve linking the this compound core to another pharmacophore via a suitable linker. Examples of pharmacophores hybridized with the 7-chloro-4-aminoquinoline core include:
Benzimidazoles: Synthesized by condensing a 4-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)benzaldehyde intermediate with various diamine precursors. scielo.br
Pyrazolines: These hybrids are prepared via a multi-step synthesis starting with the creation of chalcone (B49325) intermediates, which then undergo a cyclocondensation reaction with hydrazine (B178648) derivatives to form the pyrazoline ring. mdpi.com
Thiazolidinones and Pyrrolidinediones: These have been incorporated onto the 4-amino side chain of 7-chloroquinoline to create new hybrid molecules. researchgate.net
Thiazoles: Coupling of 2‐[2‐(7‐chloroquinolin‐4‐ylthio)‐4‐methylthiazol‐5‐yl]acetic acid with various benzoyl hydrazines has been used to create quinolinyl-thiazole hybrids.
Based on a comprehensive search of available scientific literature, the specific pharmacological and biological activity data required to construct the requested article on This compound is not available.
Extensive and targeted searches for in vitro and in vivo antimalarial efficacy, mechanistic antimalarial actions, in vitro anticancer cytotoxicity, and specific kinase inhibition pathways for the exact compound "this compound" did not yield the necessary research findings.
The existing body of research focuses heavily on structurally similar but distinct analogues, primarily 7-chloro-4-(piperazin-1-yl)quinoline (the piperazine analogue) and other more complex derivatives. Attributing the pharmacological data of these different compounds to "this compound" would be scientifically inaccurate.
Due to the strict instructions to focus solely on the specified compound and to ensure scientific accuracy, it is not possible to generate the article as outlined. The foundational research data for the specified subsections concerning "this compound" does not appear to be present in the public domain.
Pharmacological Investigations and Biological Activity Spectrum of 7 Chloro 4 Piperidin 1 Yl Quinoline
Anticancer Activity Profiling
Cellular Effects: Cell Cycle Arrest and Apoptosis Induction Mechanisms
Derivatives of the 7-chloroquinoline (B30040) scaffold have demonstrated significant effects on cell proliferation by inducing cell cycle arrest and apoptosis. Studies on novel 7-chloro-(4-thioalkylquinoline) derivatives, which are structurally related to 7-Chloro-4-(piperidin-1-yl)quinoline, have provided insights into these mechanisms. When tested on cancer cell lines, these compounds were found to halt the cell cycle. mdpi.com
For instance, exposure of CCRF-CEM leukemia cells to these derivatives resulted in a significant accumulation of cells in the G2/M and G0/G1 phases of the cell cycle. mdpi.com This arrest was accompanied by a decrease in the S phase population and an inhibition of both DNA and RNA synthesis. mdpi.com At higher concentrations (five times the IC₅₀ value), these compounds were observed to induce apoptosis, a form of programmed cell death. mdpi.com The induction of apoptosis is a key mechanism for the anti-proliferative activity of these compounds. mdpi.com
The broader class of quinoline (B57606) compounds has been noted for its ability to interfere with the cell cycle. Some quinoline derivatives can induce a G1-phase block at lower concentrations and an S-phase and G2/M-phase block at higher concentrations. nih.gov The process of apoptosis induced by these compounds is often characterized by distinct morphological changes, such as condensed and fragmented nuclei. nih.gov Furthermore, 7-chloroquinoline hydrazones have been identified as potent anticancer agents that destroy cancer cells by arresting their growth. nih.gov
Antimicrobial and Antiparasitic Efficacy
The 7-chloroquinoline nucleus is a core component of various compounds investigated for their effectiveness against a range of pathogenic organisms.
Antibacterial Spectrum and Potency (Gram-Positive and Gram-Negative)
Quinolone compounds are well-established as broad-spectrum antibiotics, active against both Gram-positive and Gram-negative bacteria. rsc.org Their primary mechanism of action involves the inhibition of bacterial DNA synthesis by targeting essential enzymes like DNA gyrase and topoisomerase IV. rsc.org
Derivatives of 7-chloroquinoline have shown promising results in this area. For example, a series of 7-chloroquinoline sulphonamide derivatives were screened for their in-vitro antibacterial activity against several bacterial species. researchgate.net One compound in this series demonstrated the most potent activity against all tested strains except for Bacillus subtilis. researchgate.net Another study on quinoline–sulfonamide hybrids identified a compound (QS-3) that was highly effective with a broad spectrum, showing inhibition zones against both Gram-positive and Gram-negative strains, including Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, and Enterococcus faecalis. nih.gov
Similarly, Schiff base hydrazone complexes incorporating the 7-chloroquinoline moiety have been tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, with the metal complexes showing higher antibacterial activity than the parent ligand. mdpi.com Furthermore, modifications at the C7 position of the quinolone ring, often with piperazine (B1678402) (a close analog of piperidine), have been explored to enhance antibacterial potency, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant P. aeruginosa (CRPA). nih.gov
| Derivative Class | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Key Findings | Reference |
|---|---|---|---|---|
| Quinoline–Sulfonamide Hybrids | Enterococcus faecalis | Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi | Compound QS-3 showed broad-spectrum activity against all tested strains. | nih.gov |
| 7-Chloroquinoline Sulphonamides | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Klebsiella pneumoniae | One compound was highly potent against most tested strains. | researchgate.net |
| Schiff Base Hydrazones | Staphylococcus aureus | Escherichia coli | Metal complexes exhibited enhanced antibacterial activity. | mdpi.com |
Antifungal Activity Assessment
The therapeutic potential of 7-chloroquinoline derivatives extends to antifungal applications. A study evaluating fifteen 7-chloro-4-arylhydrazonequinolines demonstrated in vitro antifungal activity against a panel of eight oral fungi. nih.govnih.gov The tested organisms included various species of Candida (C. albicans, C. parapsilosis, C. lipolytica, C. tropicalis, C. famata, C. glabrata) and Rhodotorula (R. mucilaginosa, R. glutinis). nih.govnih.gov Several of the tested compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values that were comparable to the standard antifungal drug fluconazole. nih.govnih.gov
In other research, newly synthesized 7-chloroquinoline sulphonamide derivatives displayed strong antifungal activity against Penicillium simplicissimum and Aspergillus niger. researchgate.net Notably, four compounds from this series showed more potent inhibitory activity against these two fungal species than fluconazole. researchgate.net The development of fluorinated quinoline analogs has also yielded compounds with good activity against fungal pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com
| Derivative Class | Fungal Species Tested | Key Findings | Reference |
|---|---|---|---|
| 7-Chloro-4-arylhydrazonequinolines | Candida spp., Rhodotorula spp. | Activity comparable to the first-line drug fluconazole. | nih.govnih.gov |
| 7-Chloroquinoline Sulphonamides | Penicillium simplicissimum, Aspergillus niger | Several compounds showed more potent activity than fluconazole. | researchgate.net |
| Fluorinated Quinoline Analogs | Sclerotinia sclerotiorum, Rhizoctonia solani | Good activity observed at a concentration of 50 μg/mL. | mdpi.com |
Antiamoebic Activity Against Entamoeba histolytica
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, is a significant health issue in many parts of the world. nih.gov The 4-aminoquinoline (B48711) structure, a core feature of this compound, is found in the established antiamoebic drug chloroquine (B1663885). nih.gov Chloroquine acts on the trophozoite, or vegetative form, of the parasite, reportedly by inhibiting DNA synthesis. nih.gov
In vitro susceptibility studies have been conducted on clinical isolates of E. histolytica to determine the efficacy of various antiamoebic drugs. nih.gov In one such study, the mean IC₅₀ value (the concentration required to inhibit 50% of the amoebic growth) for chloroquine against clinical isolates of E. histolytica was determined to be 26.3 μM. nih.gov This was compared to the reference strain HM1:IMSS, which had an IC₅₀ of 15.5 μM for the same drug. nih.gov These findings underscore the activity of the 4-aminoquinoline scaffold against this parasite and suggest a basis for the potential antiamoebic properties of related compounds like this compound.
Exploration of Other Pharmacological Activities for this compound Analogs
Beyond the activities detailed above, analogs of this compound have been investigated for other novel therapeutic applications.
Sirtuin Enzyme Modulation
Sirtuins are a class of NAD-dependent deacetylase enzymes that play crucial roles in cellular regulation, including metabolism, DNA repair, and stress responses. nih.gov They have emerged as important targets in drug discovery for aging-related diseases and cancer. nih.gov A comprehensive review of the 7-chloro-4-(piperazin-1-yl)quinoline (B128142) structure, a very close analog of this compound, has highlighted its diverse pharmacological profile. nih.gov Among the various biological activities exhibited by this scaffold, it has been identified as a sirtuin inhibitor. nih.gov The ability of this class of compounds to modulate sirtuin activity opens up new avenues for research into their potential therapeutic applications in diseases where sirtuin pathways are dysregulated.
Serotonin (B10506) Reuptake Inhibition
The inhibition of serotonin reuptake is a key mechanism in the treatment of depression and other mood disorders. While the broader class of quinoline derivatives has been explored for potential interactions with the serotonin transporter (SERT), specific research on the serotonin reuptake inhibition properties of this compound is not extensively documented in publicly available scientific literature. The structural similarity of the quinoline core to known serotonin receptor ligands suggests a potential for activity, however, dedicated studies are required to confirm and quantify this effect for the specific piperidinyl derivative.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine, a mechanism crucial in the management of Alzheimer's disease. Investigations into quinoline derivatives have revealed their potential as cholinesterase inhibitors.
A study on a series of piperidinyl-quinoline acylhydrazone derivatives highlighted the potential of the this compound scaffold in AChE inhibition. nih.gov Although these were more complex molecules derived from the core structure, the findings suggest that the piperidinyl-quinoline moiety contributes to the inhibitory activity. One of the synthesized compounds, a piperidinyl-quinoline acylhydrazone, demonstrated notable inhibition of acetylcholinesterase. nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |
|---|---|---|---|---|
| Piperidinyl-quinoline acylhydrazone derivative | Acetylcholinesterase (AChE) | 5.3 ± 0.51 | Neostigmine | 16.3 ± 1.12 |
The data indicates that the tested derivative was approximately three times more potent than the standard drug, neostigmine, in inhibiting AChE. nih.gov This suggests that the this compound core could be a valuable starting point for the design of new and effective acetylcholinesterase inhibitors.
Anti-HIV Properties
The quinoline scaffold has been identified as a promising pharmacophore in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.gov Various derivatives have been synthesized and evaluated for their ability to inhibit different stages of the HIV life cycle.
However, specific studies focusing on the anti-HIV properties of this compound are limited. Much of the research in this area has centered on the 7-chloro-4-(piperazin-1-yl)quinoline analogue and other more complex quinoline derivatives. nih.gov While the general class of quinolines shows promise, further investigation is needed to determine the specific anti-HIV activity, mechanism of action, and therapeutic potential of this compound.
Antidiabetic Investigations
The management of diabetes mellitus involves various therapeutic strategies, including the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. By inhibiting these enzymes, the rate of glucose absorption from the intestine can be reduced, thereby controlling postprandial hyperglycemia. isciii.es
The potential of quinoline derivatives as antidiabetic agents has been an area of active research. researchgate.net Studies have shown that certain quinoline-based hybrids can exhibit significant inhibitory activity against α-glucosidase and α-amylase. For instance, some quinoline-pyrazolopyrimidine hybrids have demonstrated potent α-glucosidase inhibition. researchgate.net
Despite these promising findings for the broader quinoline class, there is a lack of specific research and published data on the antidiabetic properties of this compound. Therefore, its efficacy as an inhibitor of key diabetic enzyme targets remains to be elucidated through dedicated experimental studies.
Structure Activity Relationship Sar and Rational Drug Design for 7 Chloro 4 Piperidin 1 Yl Quinoline Scaffolds
Elucidation of Pharmacophoric Requirements for Biological Activity
The biological activity of 4-aminoquinoline (B48711) derivatives, including the 7-chloro-4-(piperidin-1-yl)quinoline scaffold, is intrinsically linked to a set of specific chemical features, collectively known as the pharmacophore. The fundamental pharmacophoric unit required for antimalarial activity, for instance, is the 4-aminoquinoline core itself. This core structure enables the molecule to exert its effect, which is often associated with the inhibition of hemozoin formation in the malaria parasite.
Key pharmacophoric elements of the this compound scaffold include:
The Quinoline (B57606) Nucleus: This bicyclic aromatic system is essential for activity. It is believed to interact with the target, for example, by intercalating with DNA or forming complexes with heme.
The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is a critical determinant of activity. This electron-withdrawing group enhances the basicity of the quinoline nitrogen, which is thought to be important for accumulating the drug in the acidic food vacuole of the parasite.
The 4-Amino Linkage: The nitrogen atom connecting the piperidine (B6355638) ring to the quinoline core at the 4-position is a crucial linker. Its basicity and spatial orientation are vital for proper interaction with the biological target.
The combination of these features creates a molecule with the appropriate electronic and steric properties to engage with its biological target and elicit a pharmacological response.
Influence of Substituent Position and Nature on Biological Activity
The biological activity of the this compound scaffold can be finely tuned by altering the position and chemical nature of various substituents. These modifications can impact the molecule's potency, selectivity, and pharmacokinetic properties.
Substituents on the Quinoline Ring:
The 7-chloro group is considered optimal for many biological activities, particularly antimalarial efficacy. pharmacy180.com However, modifications at other positions can have a significant impact:
Position 3: Introduction of a methyl group at this position has been shown to reduce activity. pharmacy180.com
Position 8: The addition of a methyl group at the 8-position can abolish activity altogether. pharmacy180.com
These findings suggest that the steric and electronic properties of the quinoline ring are highly sensitive to substitution, and even minor changes can lead to a dramatic loss of biological function.
Substituents on the Piperidine Ring:
While less explored than modifications to the quinoline core, substitutions on the piperidine ring offer a valuable avenue for optimizing the properties of the lead compound. The nature and position of these substituents can influence:
Lipophilicity: The addition of alkyl or other nonpolar groups can increase the compound's lipophilicity, which may affect its ability to cross cell membranes.
Basicity: Substituents can alter the pKa of the piperidine nitrogen, which can in turn affect the drug's accumulation in acidic compartments and its interaction with the target.
Steric Hindrance: Bulky substituents can influence the conformation of the piperidine ring and its ability to fit into a binding pocket.
The following table illustrates how hypothetical substitutions on the piperidine ring could influence the properties of the parent compound, this compound.
| Substituent | Position on Piperidine Ring | Potential Effect on Biological Activity |
| Methyl | 2 | May introduce steric hindrance, potentially reducing binding affinity. |
| Hydroxyl | 4 | Could increase hydrophilicity and provide a new hydrogen bonding site. |
| Phenyl | 1 (on the nitrogen) | Would replace the hydrogen and could alter the electronic properties and steric bulk. |
Design Principles for Lead Compound Optimization
Lead optimization is a critical phase in drug discovery where a promising lead compound, such as this compound, is systematically modified to enhance its therapeutic profile. nih.gov The goal is to improve efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity.
Key design principles for the optimization of this compound scaffolds include:
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's properties. For example, the piperidine ring could be replaced with other cyclic amines to explore different conformational and basicity profiles.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, it can be used to guide the design of more potent and selective inhibitors. This approach allows for the rational design of modifications that enhance the binding affinity of the compound for its target.
Property-Based Design: This approach focuses on optimizing the physicochemical properties of the lead compound to improve its drug-like characteristics. This includes modulating properties such as solubility, permeability, and metabolic stability.
The following table outlines some lead optimization strategies that could be applied to the this compound scaffold.
| Optimization Goal | Design Strategy | Example Modification |
| Increase Potency | Enhance binding to the target | Introduce substituents on the piperidine ring that can form additional interactions with the binding site. |
| Improve Selectivity | Modify the structure to favor binding to the desired target over off-targets | Alter the conformation of the piperidine ring to better fit the target's binding pocket. |
| Enhance Oral Bioavailability | Improve solubility and permeability | Introduce polar functional groups or reduce the overall lipophilicity of the molecule. |
Pharmacophore Modeling and Computational Design Approaches
In modern drug discovery, computational tools play a crucial role in the design and optimization of new drug candidates. Pharmacophore modeling and other computational approaches can accelerate the drug discovery process by identifying key structural features required for biological activity and by predicting the properties of novel compounds before they are synthesized.
Pharmacophore Modeling:
A pharmacophore model is a three-dimensional representation of the essential steric and electronic features that are necessary for a molecule to bind to a specific biological target. For the this compound scaffold, a pharmacophore model would typically include features such as:
Aromatic rings
Hydrogen bond donors and acceptors
Hydrophobic groups
Positive ionizable centers
These models can be generated based on the structures of known active compounds or from the structure of the target's binding site. Once a pharmacophore model has been developed, it can be used to screen large databases of virtual compounds to identify new molecules that are likely to be active.
Computational Design Approaches:
In addition to pharmacophore modeling, a variety of other computational techniques can be used to guide the design of new this compound derivatives. These include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when it binds to a target protein. nih.gov It can be used to rank potential drug candidates based on their predicted binding affinity and to visualize the interactions between the molecule and the target.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new compounds and to identify the structural features that are most important for activity.
These computational approaches, when used in conjunction with traditional medicinal chemistry strategies, can significantly enhance the efficiency and success rate of the drug discovery process for compounds based on the this compound scaffold.
Computational Chemistry and Molecular Modeling Studies of 7 Chloro 4 Piperidin 1 Yl Quinoline
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction between a ligand and its target protein at the molecular level. For derivatives of 7-Chloro-4-(piperidin-1-yl)quinoline, docking studies have been instrumental in elucidating their potential mechanisms of action against several key biological targets.
VEGFR-II: In the context of cancer therapy, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial target. Molecular docking studies on 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives, which are structurally related to the piperidinyl compound, have demonstrated their potential as VEGFR-II inhibitors. One study revealed that a particularly active derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, exhibits a binding mode similar to that of known VEGFR-II inhibitors. nih.gov This suggests that the 7-chloroquinoline (B30040) scaffold can serve as a foundation for developing new anti-angiogenic agents.
Acetylcholinesterase (AChE): Derivatives of this compound have also been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. Molecular docking simulations of piperidinyl-quinoline acylhydrazone derivatives have been performed to understand their interaction with the active site of AChE. mdpi.com These studies help in rationalizing the structure-activity relationships and guiding the synthesis of more potent inhibitors.
Dihydropteroate (B1496061) Synthase (DHPS): As a target for antimalarial agents, dihydropteroate synthase has been the subject of docking studies with 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids. These computational analyses have shown that the inhibitors fit well into the active site of the P. falciparum enzyme (PfDHPS), with interaction energies that correlate with their observed biological activity. researchgate.net
Table 1: Summary of Molecular Docking Studies on this compound Derivatives and Analogs
| Biological Target | Studied Compound Type | Key Findings | Reference |
|---|---|---|---|
| VEGFR-II | 7-chloro-4-(piperazin-1-yl)quinoline derivative | Binding mode akin to known VEGFR-II inhibitors. | nih.gov |
| Acetylcholinesterase | Piperidinyl-quinoline acylhydrazone derivative | Elucidation of interactions within the enzyme's active site. | mdpi.com |
| Dihydropteroate Synthase | 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrid | Good fit into the active site with favorable interaction energies. | researchgate.net |
Ligand-Based and Structure-Based Drug Design Strategies
Both ligand-based and structure-based approaches are pivotal in the design of novel therapeutic agents. Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to develop a pharmacophore model, which defines the essential structural features required for activity. mdpi.com Structure-based drug design, on the other hand, utilizes the three-dimensional structure of the target protein to design molecules that can bind to it with high affinity and selectivity. semanticscholar.org
For the 7-chloroquinoline scaffold, these strategies have been employed to develop new derivatives with enhanced biological activities. For instance, in the development of VEGFR-II inhibitors, the known binding modes of existing drugs can inform the design of new this compound derivatives with improved interactions within the receptor's active site. nih.gov Similarly, understanding the pharmacophoric features of known acetylcholinesterase inhibitors can guide the modification of the this compound structure to optimize its inhibitory potential. mdpi.com
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. In silico methods are increasingly used to predict these properties early in the drug discovery process, helping to identify compounds with favorable ADME profiles and reduce the likelihood of late-stage failures. nih.govijprajournal.com
For derivatives of 7-chloroquinoline, computational tools have been used to predict their ADME properties. These predictions can include parameters such as aqueous solubility, blood-brain barrier penetration, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes. While specific ADME data for this compound is limited in the available literature, studies on related compounds, such as 7-chloroquinoline sulphonamide derivatives, have indicated desirable drug-like properties for good bioavailability. tiu.edu.iq
Computational Analysis of Drug-Likeness
Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors such as bioavailability. A common tool for this assessment is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. tiu.edu.iqwikipedia.orgtaylorandfrancis.comdrugbank.comunits.it
Computational analyses of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids have shown that some of these compounds exhibit high drug-likeness, comparable to that of quinine. researchgate.net This suggests that the 7-chloroquinoline scaffold, when appropriately substituted, can form the basis of orally bioavailable drugs. The application of such computational filters is crucial in prioritizing which newly designed compounds should be synthesized and tested, thereby streamlining the drug discovery process.
Table 2: Predicted Physicochemical Properties and Drug-Likeness Parameters for a Representative 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide Derivative
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | < 500 | Yes |
| LogP | < 5 | Yes |
| Hydrogen Bond Donors | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | Yes |
Note: The data in this table is based on general findings for derivatives and may not represent the exact values for this compound.
Future Research Directions and Therapeutic Implications of 7 Chloro 4 Piperidin 1 Yl Quinoline
Development of Next-Generation Analogues
The development of next-generation analogues of the 7-chloroquinoline (B30040) framework is a primary focus of ongoing research, aiming to enhance therapeutic efficacy and broaden the spectrum of activity. A key strategy is molecular hybridization, which involves combining the 7-chloroquinoline pharmacophore with other biologically active moieties to create a single, more potent molecule. nih.govmdpi.com This approach is designed to engage multiple biological targets, potentially leading to improved activity and a lower likelihood of resistance development. future-science.com
Researchers have successfully synthesized and evaluated numerous hybrid compounds. For instance, combining the 7-chloroquinoline core with sulfonamides has yielded derivatives with significant antiprotozoal activity. researchgate.net Similarly, the fusion of 7-chloroquinoline with benzimidazole (B57391) has produced hybrids that show promise as inhibitors of cancer cell growth. mdpi.com Another innovative approach has been the creation of 7-chloroquinoline-tethered sulfonamide- nih.govontosight.ainih.gov-triazole hybrids, further diversifying the chemical space and biological targets. future-science.com
In the realm of oncology, derivatives of the closely related 7-chloro-4-(piperazin-1-yl)quinoline (B128142) have been specifically designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key target in cancer therapy. nih.gov These synthetic analogues have demonstrated significant cytotoxic effects against various cancer cell lines. nih.gov The strategic modification of the quinoline (B57606) scaffold, such as by creating 4-carbinol quinolines, has also yielded compounds with interesting antiproliferative properties. durham.ac.uk These studies underscore the immense potential of structural modification and hybridization to produce next-generation therapeutic agents.
| Compound/Analogue Class | Target/Activity | Key Findings (IC₅₀ Values) | Source |
|---|---|---|---|
| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) | Anticancer (VEGFR-II Inhibition) | MCF-7 (breast cancer): 6.502 μM PC3 (prostate cancer): 11.751 μM VEGFR-II: 1.38 μM | nih.gov |
| 7-chloroquinoline-benzimidazole hybrid (Compound 12d) | Anticancer (c-Src Kinase) | Strong cytotoxic activity (GI₅₀: 0.4 to 8 µM) against leukemia and lymphoma cells. | mdpi.com |
| 7-chloroquinoline-tethered sulfonamides | Antimalarial | Several compounds showed potent activity against P. falciparum. | future-science.com |
| 7-chloroquinoline derivative (Compound 9) | Anticancer | Exhibited high activity against HCT-116 (colon), Hela (cervical), and special selectivity toward MCF-7 (breast) cell lines (IC₅₀: 21.41 µM). | tandfonline.com |
Strategies to Overcome Drug Resistance
A paramount challenge in infectious disease and oncology is the emergence of drug resistance. The historical effectiveness of chloroquine (B1663885), a related 4-aminoquinoline (B48711), has been severely undermined by widespread resistance in Plasmodium falciparum, the deadliest malaria parasite. escholarship.org Consequently, a major research thrust is the design of novel 7-chloroquinoline analogues that can circumvent or reverse these resistance mechanisms. nih.gov
One of the most promising strategies is the development of hybrid compounds that possess dual mechanisms of action. nih.gov By synthetically linking the 7-chloroquinoline scaffold to a chemoreversal agent (CRA), researchers have created molecules with restored potency against chloroquine-resistant (CQR) malaria strains. nih.govlookchem.com The CRA moiety is envisioned to inhibit the parasite's drug efflux transporter, such as the P. falciparum chloroquine resistance transporter (PfCRT), thereby allowing the quinoline component to accumulate within the parasite's digestive vacuole and exert its therapeutic effect. nih.gov This "reversed chloroquine" (RCQ) approach has yielded prototype molecules effective at low nanomolar concentrations against both sensitive and resistant strains. researchgate.net
Further research has explored linking various reversal agent-like moieties to the 4-amino-7-chloroquinoline core, demonstrating considerable flexibility in designing compounds that can overcome resistance. nih.gov Modifications to the side chain of the 4-aminoquinoline structure, such as the introduction of an acetylenic group, have also been shown to overcome known resistance mechanisms. escholarship.org Synthesizing compounds with high structural diversity, such as hybrids containing sulfonamides or triazoles, is another key tactic, as it is more difficult for parasites to develop resistance against a drug with multiple bioactive components. future-science.com
| Compound Strategy | Target Strain | Activity/Efficacy | Source |
|---|---|---|---|
| CQ-CRA Hybrid Compounds (e.g., Compound 35) | Chloroquine- and Artemisinin-Resistant P. falciparum | Showed broad activity and good potency against seven resistant strains. | nih.gov |
| Acetylenic Chloroquine Analogue (DAQ) | CQ-Resistant P. falciparum (K1, Dd2, etc.) | Potently inhibits CQ-resistant strains with no significant cross-resistance (Resistance Index: 1.1 - 1.5). | escholarship.org |
| Reversed Chloroquine (RCQ) Prototype | CQ-Sensitive and CQ-Resistant P. falciparum | Effective at low-nM concentrations against both strains. | researchgate.net |
| 7-chloroquinolin-4-yl piperazine-1-yl acetamide (B32628) (CQPA) derivatives | P. falciparum NF54 strain | Displayed good antimalarial activity (e.g., CQPA-26 IC₅₀: 1.29 µM). |
Potential for Combination Therapies
The complexity of diseases like malaria and cancer often necessitates treatment with multiple therapeutic agents. nih.gov Derivatives of 7-chloroquinoline are being actively investigated for their potential in combination therapies, a strategy employed to enhance efficacy, reduce dosages, and overcome drug resistance. nih.govmdpi.com This can be achieved either through the co-administration of separate drugs or through the design of hybrid molecules where two pharmacophores are covalently linked. nih.gov
In malaria treatment, the World Health Organization recommends artemisinin (B1665778) combination therapies (ACTs) for P. falciparum infections. escholarship.org The 7-chloroquinoline scaffold is a component of successful partner drugs in these regimens. For instance, piperaquine (B10710), a bisquinoline derivative, is used in combination with artemisinin-based compounds. nih.gov Novel 7-chloroquinoline derivatives have shown synergistic and additive interactions when tested in combination with the traditional antimalarial quinine, highlighting their potential as partners in future combination treatments.
In oncology, 7-chloroquinoline derivatives are being explored as chemosensitizers. mdpi.com They can be used in conjunction with existing anticancer drugs to enhance their effectiveness. Established antimalarials like chloroquine and hydroxychloroquine (B89500) have been investigated in clinical trials as promising anticancer agents, often in combination with standard chemotherapeutics. mdpi.com The development of hybrid compounds, such as 4-aminoquinoline-1,3,5-triazine hybrids, represents an intramolecular combination therapy, designed to act on multiple pathways involved in cancer progression or parasite survival. nih.gov
Integration into Novel Therapeutic Modalities
The future of therapeutics lies not only in the discovery of new molecules but also in the development of advanced drug delivery systems. Integrating 7-chloroquinoline derivatives into novel therapeutic modalities, particularly nanocarriers, offers a promising avenue to enhance their pharmacological properties. nih.govfrontiersin.org Nano-based delivery systems can address key challenges such as poor drug solubility, lack of target specificity, and systemic toxicity. nih.govfrontiersin.org
Various nanocarriers, including liposomes, hydrogels, dendrimers, and polymeric nanoparticles, have been investigated for the delivery of antimalarial drugs like chloroquine. nih.govresearchgate.netnih.gov Encapsulating these drugs can increase their therapeutic effect, help overcome parasite resistance, and enable selective distribution to infected cells. frontiersin.orgnih.gov For example, dendrimers encapsulated with chloroquine have shown a reduced IC₅₀ against P. falciparum in vitro. nih.gov Similarly, immunoliposome formulations containing chloroquine exhibited better efficacy than the free drug. nih.gov
In the context of other diseases, a newly synthesized 7-chloroquinoline analogue was incorporated into polycaprolactone (B3415563) (PCL) nanoparticles. nih.gov This nanoparticulate system allowed for the prolonged release of the compound and demonstrated a safer cytotoxic profile compared to chloroquine. nih.gov These findings suggest that formulating 7-Chloro-4-(piperidin-1-yl)quinoline and its next-generation analogues into nanovectors could significantly improve their therapeutic index by ensuring targeted delivery, sustained release, and reduced off-target effects. nih.govnih.gov
Q & A
Basic: What are the established synthetic routes for 7-Chloro-4-(piperidin-1-yl)quinoline?
Answer:
The synthesis typically involves multi-step reactions starting from 7-chloroquinoline derivatives. A common route includes nucleophilic substitution at the 4-position of the quinoline core with piperidine. Key steps include:
- Step 1 : Reacting 4,7-dichloroquinoline with piperidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from 2-propanol to obtain high-purity crystals (>98% by HPLC) .
- Characterization : Confirmation via / NMR, mass spectrometry, and X-ray crystallography (for solid-state structure validation) .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : NMR (δ 8.5–6.5 ppm for aromatic protons; δ 3.0–1.5 ppm for piperidine protons) and NMR to verify substituent positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak at m/z 247.72 (M+H) .
- X-ray Crystallography : Resolves bond angles (e.g., C2A–N1A–C9A = 115.7°) and crystallographic parameters (triclinic, space group P1) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis?
Answer:
- Solvent Optimization : Use DMF over DMSO for faster reaction kinetics (reduces side products like 4,7-bis(piperidinyl)quinoline) .
- Temperature Control : Maintain 90°C to balance reaction rate and decomposition risk .
- Catalysis : Add KI (10 mol%) to enhance nucleophilic substitution efficiency .
- Workup Strategy : Quench with ethyl acetate and wash with water to remove excess piperidine, improving crude purity before chromatography .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., anti-inflammatory vs. antimalarial effects)?
Answer:
- Target Validation : Use siRNA or CRISPR to confirm target specificity (e.g., NF-κB for anti-inflammatory activity vs. heme polymerization inhibition for antimalarial effects) .
- Dose-Response Studies : Perform IC assays across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation; Plasmodium falciparum cultures for malaria) .
- Structural Analogs : Compare activity of 7-chloro-4-(piperazin-1-yl)quinoline derivatives to isolate substituent effects .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-term : Store at room temperature (20–25°C) in amber vials under inert gas (argon or nitrogen) to prevent oxidation .
- Long-term : Keep at –20°C in airtight containers with desiccants (e.g., silica gel) to avoid hygroscopic degradation .
- Solution Stability : Prepare stock solutions in DMSO (10 mM), aliquot, and store at –80°C; avoid freeze-thaw cycles (>3 cycles reduce stability by 15–20%) .
Advanced: What computational strategies can predict binding modes of this compound with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structure data (PDB ID: from ) to model interactions with enzymes like PfCRT (Plasmodium chloroquine resistance transporter) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
- QSAR Models : Develop quantitative structure-activity relationships using piperidine substitution patterns and ClogP values to optimize pharmacokinetics .
Advanced: How can researchers resolve spectral discrepancies in 1H^1H1H NMR due to tautomeric forms or solvent effects?
Answer:
- Variable Temperature NMR : Acquire spectra at 25°C and –40°C to identify dynamic processes (e.g., piperidine ring puckering) .
- Deuterated Solvent Comparison : Use CDCl vs. DMSO-d to assess hydrogen bonding effects on chemical shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks (e.g., aromatic protons at δ 7.8–8.2 ppm) and assign quaternary carbons .
Advanced: What strategies enhance regioselective substitution at the quinoline 4-position?
Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., –NO) at the 7-position to activate the 4-position for nucleophilic attack .
- Metal Catalysis : Employ CuI/1,10-phenanthroline to mediate Ullmann-type coupling with piperidine .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours with 80% yield improvement under 150 W irradiation .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods during synthesis due to potential dust formation (H335) .
- Spill Management : Neutralize with vermiculite, collect in sealed containers, and dispose as hazardous waste .
Advanced: How can researchers validate the compound’s role in modulating enzymatic activity?
Answer:
- Enzyme Assays : Perform kinetic studies (e.g., Michaelis-Menten plots) with recombinant enzymes (e.g., COX-2 for anti-inflammatory activity) .
- Inhibitor Profiling : Use fluorescent probes (e.g., FITC-labeled substrates) to measure IC in real-time .
- Mutagenesis Studies : Introduce point mutations (e.g., S120A in PfCRT) to confirm binding site residues via SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
